molecular formula C20H35N7O3 B4318180 N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE

N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE

Cat. No.: B4318180
M. Wt: 421.5 g/mol
InChI Key: GLVUPSRIBDSRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine to form 4,6-dimorpholin-4-yl-1,3,5-triazine. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of new functionalized triazine derivatives .

Scientific Research Applications

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These interactions disrupt key signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide is unique due to its specific hydrazide functional group and the presence of a long alkyl chain.

Properties

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyloctanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N7O3/c1-3-4-5-6-7-8-17(28)24-25(2)18-21-19(26-9-13-29-14-10-26)23-20(22-18)27-11-15-30-16-12-27/h3-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVUPSRIBDSRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.